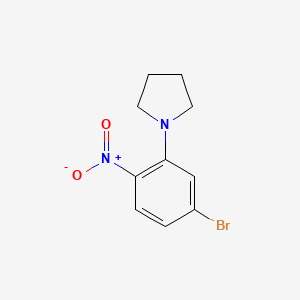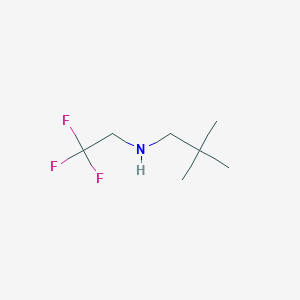
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine
Vue d'ensemble
Description
“(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine”, commonly known as DMPA-TFEA, is a tertiary amine that belongs to the class of organic compounds known as alkylamines. It has a CAS Number of 1183413-67-3 .
Molecular Structure Analysis
The molecular formula of DMPA-TFEA is C7H14F3N . Its molecular weight is 169.19 g/mol .Applications De Recherche Scientifique
Direct Amidation of Carboxylic Acids
One application involves the direct amidation of a variety of carboxylic acids with a broad range of amines. B(OCH2CF3)3, prepared from readily available B2O3 and 2,2,2-trifluoroethanol, serves as an effective reagent for this process. This method is notable for its simplicity and low level of racemization, making it suitable for the synthesis of amides, including N-protected amino acids (Lanigan, Starkov, & Sheppard, 2013).
Fluorination of Oligomers
Another study explores the catalytic oligomerization of Hexafluorpropene to produce various oligomers, demonstrating the utility of certain amines in fluorination reactions and oligomer formation. This research provides insights into the production of perfluorinated compounds, which have applications in material science and chemistry (Von Halasz, Kluge, & Martini, 1973).
Synthesis of Fluorinated Polyimides
Research into the synthesis of fluorinated polyimides from novel trifluoromethyl-substituted bis(ether amine) monomers highlights applications in the development of materials with low moisture absorption and low dielectric constants. These properties are crucial for the electronics industry, particularly in the production of components where high electrical insulation and stability are required (Chung & Hsiao, 2008).
Propriétés
IUPAC Name |
2,2-dimethyl-N-(2,2,2-trifluoroethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)4-11-5-7(8,9)10/h11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBRJXRYFIUFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



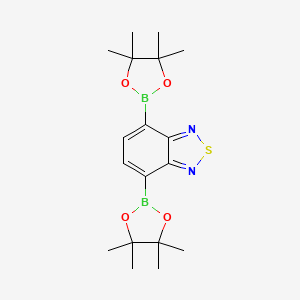

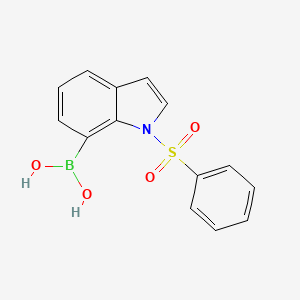
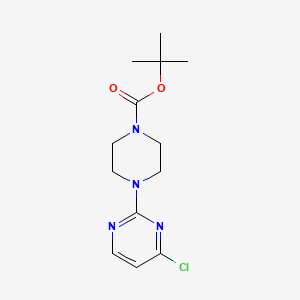
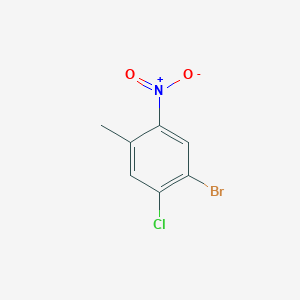
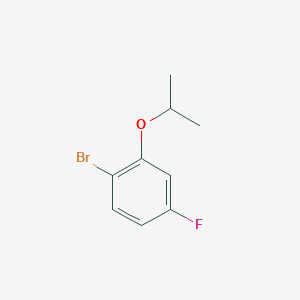
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
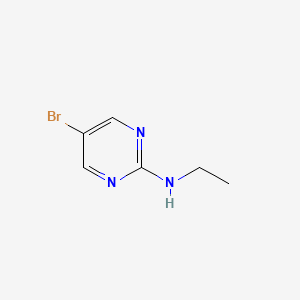
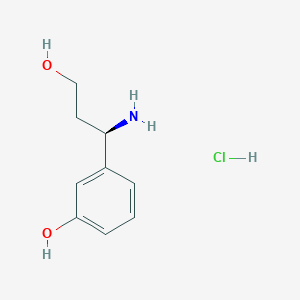
![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)
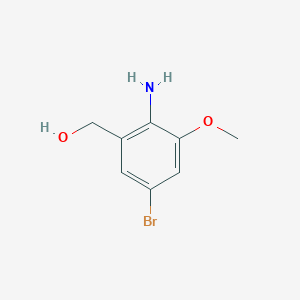

![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)
